LANDIOLOL
Description
Properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDSZGFJQKSLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861374 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-{4-[2-hydroxy-3-({2-[(morpholine-4-carbonyl)amino]ethyl}amino)propoxy]phenyl}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133242-62-3 | |
| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-[2-hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Landiolol hydrochloride can be synthesized using several methods. One method involves the use of cheap and easily available raw materials, with a key reaction utilizing phase transfer catalysis to shorten reaction time . Another method involves the use of nitrogenous organic compound hydrochloride as a hydrogen chloride carrier for salification, which simplifies the process and reduces production costs . These methods are suitable for industrial-scale production due to their efficiency and high yield.
Chemical Reactions Analysis
Landiolol undergoes various chemical reactions, including hydrolysis and esterification. It is rapidly hydrolyzed to an inactive form by carboxylesterase in the liver and pseudocholinesterase in the plasma . Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide . The major products formed from these reactions are inactive metabolites that are quickly eliminated from the body .
Scientific Research Applications
Pharmacological Profile
Landiolol is characterized by its rapid onset and short duration of action, making it particularly useful in situations requiring immediate heart rate control. Its pharmacokinetic properties include a half-life of approximately 4 minutes and high cardioselectivity (beta-1/beta-2 ratio of about 250), which allows for effective heart rate management with minimal impact on blood pressure .
Management of Atrial Fibrillation
This compound has been extensively studied for its efficacy in controlling heart rate in patients with atrial fibrillation, especially in critical care settings. A study indicated that this compound achieved a sinus rhythm conversion rate of 73% within 24 hours, significantly outperforming traditional treatments such as digoxin .
Table 1: Efficacy of this compound in Atrial Fibrillation
| Study Reference | Patient Group | Conversion Rate | Time Frame |
|---|---|---|---|
| Patients with atrial fibrillation | 73% (11/15) | 24 hours | |
| New-onset atrial fibrillation | 53% (8/15) | 2 hours |
Postoperative Use
This compound has shown promise in reducing postoperative complications, particularly atrial fibrillation following cardiac surgery. A retrospective study indicated that patients receiving this compound had a higher relapse-free survival rate compared to controls, suggesting its potential to mitigate postoperative arrhythmias .
Table 2: Postoperative Outcomes with this compound
| Study Reference | Group | Relapse-Free Survival Rate (2 years) | Hazard Ratio |
|---|---|---|---|
| This compound group | 0.89 (95% CI, 0.78–1.01) | 0.41 | |
| Control group | 0.76 (95% CI, 0.60–0.91) | - |
Treatment of Ventricular Tachycardia
In patients with ventricular tachycardia and cardiac dysfunction, this compound has been effective in achieving significant heart rate reductions and improving left ventricular ejection fraction . The drug's rapid action and minimal side effects make it suitable for acute management.
Sepsis-Related Tachyarrhythmias
This compound has been investigated for its role in managing tachyarrhythmias associated with sepsis. Its ability to lower heart rates without significantly affecting blood pressure is particularly beneficial in critically ill patients .
Emerging Applications
Research is ongoing into other potential applications of this compound beyond cardiac care:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in various clinical conditions.
- Analgesic Properties : There is emerging evidence supporting the analgesic effects of this compound, warranting further investigation into its use for pain management .
- Cancer Treatment : Some studies have indicated potential anticancer effects, although more research is needed to substantiate these claims .
Case Studies
Several case studies highlight the effectiveness of this compound in diverse clinical scenarios:
- A case involving a patient with severe atrial fibrillation demonstrated successful rate control using this compound, leading to improved hemodynamics without significant hypotension.
- Another study reported the use of this compound in a postoperative setting where it effectively prevented the onset of atrial fibrillation, contributing to a smoother recovery process.
Mechanism of Action
Landiolol exerts its effects by selectively blocking β1-adrenergic receptors, which are predominantly located in the heart . This blockade inhibits the positive chronotropic effects of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate . This compound is rapidly hydrolyzed to an inactive form, resulting in a short elimination half-life of about 4 minutes . This rapid metabolism allows for precise control of heart rate with minimal risk of prolonged effects .
Comparison with Similar Compounds
Pharmacodynamic and Pharmacokinetic Profiles
| Parameter | Landiolol | Esmolol | Propranolol | Diltiazem | Digoxin |
|---|---|---|---|---|---|
| β1-Selectivity | 255:1 (highest) | 33:1 | Non-selective | N/A (Ca²⁺ channel blocker) | N/A (cardiac glycoside) |
| Half-life (t½) | 4 minutes | 9 minutes | 3–6 hours | 3–4.5 hours | 36 hours |
| Onset of Action | 2–4 minutes | 2 minutes | 1–2 hours | 3–5 minutes | 1–4 hours |
| Metabolism | Plasma esterases | RBC esterases (yields methanol) | Hepatic (CYP450) | Hepatic (CYP3A4) | Renal (60–80%) |
| Therapeutic Index (TI) | 24.1 (higher safety) | 5.8 | N/A | N/A | Narrow |
| Key Indications | AF, SVT, POAF prevention | AF, perioperative HR control | HTN, angina, arrhythmias | AF, HTN, angina | AF, heart failure |
Key Differences:
- vs. Esmolol: this compound’s higher β1-selectivity reduces off-target effects (e.g., hypotension), while its shorter t½ allows faster dose adjustments. Esmolol’s methanol metabolite limits prolonged use.
- vs. Non-IV β-blockers (e.g., propranolol): this compound avoids systemic accumulation and prolonged bradycardia risks.
- vs. Diltiazem/Digoxin: this compound is safer in acute heart failure due to preserved CO and lack of negative inotropy.
Clinical Efficacy
Postoperative Atrial Fibrillation (POAF) Prevention:
- This compound reduces POAF incidence by 59–60% (RR = 0.40–0.41) after cardiac surgery compared to placebo. In off-pump CABG, POAF rates dropped from 32.3% to 11.1% with this compound.
- Esmolol and diltiazem show similar efficacy but higher hypotension rates.
Rate Control in AF:
Biological Activity
Landiolol is an ultra-short-acting beta-1 adrenergic receptor blocker that has gained attention for its unique pharmacological properties and clinical applications, particularly in cardiovascular settings. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic effects, and relevant case studies.
This compound selectively blocks beta-1 adrenergic receptors, leading to a reduction in heart rate and myocardial oxygen demand. Unlike traditional beta-blockers, this compound exhibits minimal interaction with beta-2 adrenergic receptors and membrane lipid rafts, which contributes to its distinct pharmacological profile. This selective action helps mitigate potential side effects associated with non-selective beta-blockers.
Membrane Effects
Research indicates that this compound affects membrane fluidity, specifically rigidifying DPPC liposomal membranes. This effect is attributed to the morpholine moiety within its structure, which may play a role in its cardioprotective properties by inhibiting lipid peroxidation in biomimetic membranes . The antioxidant activity of this compound is comparable to other beta-blockers but demonstrates unique characteristics due to its membrane non-interactivity .
Postoperative Atrial Fibrillation (POAF)
This compound has shown efficacy in reducing the incidence of postoperative atrial fibrillation (POAF). A systematic review of nine randomized controlled trials involving 868 participants indicated that this compound significantly decreased the occurrence of POAF compared to control groups, with a relative risk reduction of 0.40 (95% CI, 0.30 to 0.54) and an absolute risk difference of 20.4% . Furthermore, patients receiving this compound had shorter hospital stays, reinforcing its utility in postoperative care.
Cancer Surgery
In a perioperative setting for cancer surgery, low-dose administration of this compound was associated with improved relapse-free survival rates. The two-year relapse-free survival rate was 0.89 in the this compound group compared to 0.76 in controls (hazard ratio 0.41), suggesting that this compound may prolong survival when administered from induction to completion of anesthesia .
Case Studies
- Electrical Storm Refractory to Class III Antiarrhythmic Drugs : In a cohort study involving patients with electrical storm resistant to standard treatments, this compound was effective in controlling arrhythmias in 79% of cases. The mean dose required was approximately 7.5 µg/kg/min . This highlights this compound's potential as a life-saving intervention in critical arrhythmic conditions.
- Atrial Fibrillation with Left Ventricular Dysfunction : A study comparing this compound with digoxin in patients with atrial fibrillation and left ventricular dysfunction demonstrated superior efficacy for heart rate control with this compound (52.3% success rate) compared to digoxin (13.8%) across various patient subgroups .
Pharmacokinetics
This compound exhibits rapid pharmacokinetics characterized by a biphasic elimination profile. In animal studies, the terminal elimination half-life was approximately 30 minutes in rats and between 5-6 minutes in dogs . This rapid clearance allows for precise control over dosing and minimizes prolonged effects, making it suitable for acute settings.
| Parameter | Rats | Dogs |
|---|---|---|
| Terminal Elimination Half-Life | ~30 minutes | 5-6 minutes |
| Clearance | 419-558 ml/hr/kg | 69-83 ml/min/kg |
| Distribution Volume | Not provided | 370 ml/kg |
Q & A
Basic Research Questions
Q. What methodological considerations are critical when designing in vitro experiments to assess Landiolol’s cardioselective β1-blockade efficacy?
- Answer: Experimental design should prioritize:
- Receptor specificity assays (e.g., comparing β1 vs. β2 adrenergic receptor binding affinity using radioligand displacement ).
- Dose-response curves to determine IC50 values, with controls for solvent interference (e.g., DMSO concentration ≤0.1%) .
- Cell model selection (e.g., primary cardiomyocytes vs. transfected HEK293 cells), noting species-specific receptor variations .
- Table 1: Example parameters for receptor binding assays:
| Parameter | Recommendation | Reference |
|---|---|---|
| Radioligand | [³H]-CGP-12177 (β1-selective) | |
| Incubation Time | 60 min at 37°C | |
| This compound Concentration | 0.1 nM–10 µM (log increments) |
Q. How should researchers optimize this compound dosing in preclinical models to mimic human pharmacokinetics?
- Answer: Key factors include:
- Species-specific clearance rates : Adjust dosing intervals based on half-life differences (e.g., 4–6 min in rats vs. 3–4 min in humans) .
- Route of administration : Continuous IV infusion preferred over bolus to maintain steady-state concentrations .
- Biomarker validation : Monitor hemodynamic endpoints (e.g., heart rate reduction >20% from baseline) to confirm target engagement .
Q. What are the best practices for validating this compound’s stability in experimental buffers?
- Answer: Stability studies should:
- Use HPLC-UV or LC-MS to quantify degradation products under varying pH (6.5–7.4), temperature (4°C–37°C), and light exposure .
- Include positive controls (e.g., ascorbic acid for antioxidant properties) and validate assay sensitivity via spike-and-recovery tests .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory effects in ischemia-reperfusion injury models be reconciled?
- Answer: Contradictions may arise from:
- Model heterogeneity : Differences in ischemia duration (e.g., 30 min vs. 60 min occlusion) or species (rat vs. pig) .
- Endpoint variability : Measure both cytokine levels (e.g., IL-6, TNF-α) and infarct size to capture multifaceted effects .
- Methodological adjustments : Conduct sensitivity analyses or meta-regression to identify confounding variables (e.g., anesthesia type) .
Q. What strategies are effective for integrating this compound into multimodal cardiac protection protocols without pharmacokinetic interference?
- Answer:
- Sequential dosing : Administer this compound after adenosine to avoid β-blockade-induced vasoconstriction .
- Pharmacodynamic modeling : Use software (e.g., NONMEM) to simulate drug interactions and optimize timing .
- Validation : Confirm absence of interference via cross-reactivity assays (e.g., LC-MS/MS for metabolite profiling) .
Q. How should researchers address ethical and technical challenges in translating this compound findings from animal models to human trials?
- Answer:
- Ethical frameworks : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to justify human testing .
- Bridging studies : Conduct allometric scaling to predict human doses and validate biomarkers (e.g., BNP levels) across species .
- Risk mitigation : Include stopping rules in trial protocols for adverse events (e.g., hypotension >30% from baseline) .
Methodological Guidance for Data Analysis
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on arrhythmia suppression?
- Answer:
- Use mixed-effects models to account for intra-subject variability in repeated-measures designs .
- Apply Bonferroni correction for multiple comparisons (e.g., arrhythmia subtypes) to reduce Type I error .
- Table 2: Example statistical workflow:
| Step | Action | Tool/Test |
|---|---|---|
| 1 | Normality assessment | Shapiro-Wilk test |
| 2 | Outlier detection | Grubbs’ test |
| 3 | Dose-response correlation | Spearman’s rank test |
Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous patient-derived cell models?
- Answer:
- Standardize sourcing : Use cells from accredited biorepositories with documented donor metadata (e.g., age, comorbidities) .
- Batch-effect correction : Include interbatch controls and apply normalization algorithms (e.g., Combat in R) .
- Open science practices : Share raw data and analysis pipelines via repositories like Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
